molecular formula C11H10OS B169673 2-(2-Methoxyphenyl)thiophene CAS No. 17595-92-5

2-(2-Methoxyphenyl)thiophene

Cat. No. B169673
CAS RN: 17595-92-5
M. Wt: 190.26 g/mol
InChI Key: QRNCSFYYBGVITK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thiophene is a chemical compound that belongs to the class of thiophenes. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates has been highlighted in recent studies .


Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyphenyl)thiophene is C11H10OS . Theoretical studies have been conducted to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .


Chemical Reactions Analysis

Thiophene-based compounds have been synthesized by heterocyclization of various substrates . The heterocyclodehydration process takes place by 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the metal center, with elimination of HI, followed by dehydration and protonolysis .

Scientific Research Applications

Antiproliferative Activity and Tumor Cell Selectivity

5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives exhibit pronounced antiproliferative activity, particularly against specific tumor cell types like leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells. Interestingly, these compounds show 500- to 1000-fold tumor cell selectivity and exhibit cytotoxic activity within 4 hours of exposure. The study indicates that the unusual tumor selectivity is not due to differential uptake or efflux of the drug by sensitive versus resistant tumor cells. The compounds predominantly localize in the endoplasmic reticulum, providing insights into their intracellular localization and molecular targets (Thomas et al., 2017).

Antimicrobial and Antioxidant Activity

Thiophene derivatives, including those with methoxyphenyl groups, have shown a wide range of biological activities. These activities range from antimicrobial, antifungal, antivirus, to antioxidant effects. Additionally, these compounds have potential applications in material science such as in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The versatility of thiophene derivatives in both biological and material science domains underscores their importance in scientific research (Nagaraju et al., 2018).

Anticancer Properties

2-Aryl-3-Anilinobenzo[b]thiophene derivatives, containing methoxyphenyl groups, have been developed as potent antiproliferative agents, exhibiting significant induction of apoptosis in certain cancer cells. These compounds have shown to trigger significant apoptosis in colon carcinoma cells, as demonstrated by the increased expression of specific proteins involved in the apoptotic pathway. The findings suggest that small substituents like fluorine or methyl in specific positions can influence the antiproliferative activity of these compounds (Romagnoli et al., 2021).

Applications in Optoelectronics

Thiophene derivatives with methoxyphenyl substituents have potential applications in optoelectronic devices. In particular, symmetrical photochromic dithienylethenes with 3-methoxy­phenyl substituents may have applications in devices due to their photo-active anti­parallel conformation, essential for certain optoelectronic properties (Yang et al., 2006).

Safety And Hazards

While specific safety and hazard information for 2-(2-Methoxyphenyl)thiophene is not detailed in the retrieved papers, general safety measures for handling thiophene derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Thiophene-based compounds have shown potential in various fields. For instance, a new VS-additive named 2-(2-methoxyphenyl)benzo[b]thiophene (BTO) has been synthesized and applied in SD binary PM6/L8-BO active layers, showing potential for boosting power conversion efficiencies of organic solar cells .

properties

IUPAC Name

2-(2-methoxyphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNCSFYYBGVITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393692
Record name 2-(2-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)thiophene

CAS RN

17595-92-5
Record name 2-(2-methoxyphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromothiophene (7.2 g, 43.9 mmol), 2-methoxyphenylboronic acid (6.7 g, 43.9 mmol), palladium acetate (0.14 g, 0.62 mmol), triphenylphosphine (0.6 mg, 2.3 mmol) and potassium phosphate (9.40 g, 44.3 mmol) were added to a flask. A mixture solution of 10 mL of water and 40 mL of dimethoxyethane was added and reflux was performed for 6 hours. After cooling to room temperature, aqueous ammonium chloride solution (50 mL) and diethyl ether (100 mL) were added. The organic layer was separated. After extracting the residue using diethyl ether, the collected organic layer was dried with magnesium sulfate. After removing volatile materials, followed by purification via silica gel chromatography using hexane, 7.9 g (yield: 95%) of 2-(2′-methoxyphenyl)thiophene was obtained as colorless liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
0.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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